

Allyl Propionate: A Versatile Flavoring Agent in Food Science Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl propionate**

Cat. No.: **B1584478**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Allyl propionate, a Generally Recognized as Safe (GRAS) flavoring substance, is a valuable compound in the arsenal of food scientists and flavor chemists.^[1] Its characteristic fruity and pungent aroma, reminiscent of pineapple and apricot, allows for its application in a wide array of food and beverage products. This document provides detailed application notes and experimental protocols for the effective use and analysis of **allyl propionate** in a research and development setting.

Physicochemical Properties and Regulatory Status

Allyl propionate, also known as 2-propenyl propanoate, is an ester with the chemical formula C₆H₁₀O₂.^[2] It is a colorless liquid with a distinct odor profile that is both fruity and ethereal.^[3]

Table 1: Physicochemical Properties of **Allyl Propionate**

Property	Value	Reference
CAS Number	2408-20-0	[4]
FEMA Number	2040	[1][4]
Molecular Weight	114.14 g/mol	[2]
Boiling Point	123-125 °C	[2]
Density	~0.913 g/mL at 25 °C	
Solubility	Soluble in alcohol; water solubility: 3649 mg/L	[5]
Flavor Profile	Fruity, pungent, pineapple, apricot, ethereal	[3]

Allyl propionate is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS substance (FEMA number 2040).[1][4] Its use as a flavoring agent is permitted in food under the Code of Federal Regulations (21 CFR 172.515).[1] While specific usage levels in various food categories are not publicly detailed, this information can be obtained from FEMA upon request.[4][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **allyl propionate** and found no safety concerns at current levels of intake when used as a flavoring agent.[2]

Applications in Food and Beverage Formulations

The unique flavor profile of **allyl propionate** makes it a versatile ingredient in creating and enhancing fruit flavors, particularly pineapple. It is often used in combination with other esters and flavor compounds to achieve a desired taste profile.

Table 2: Potential Applications and Starting Concentration Ranges for **Allyl Propionate**

Food/Beverage Category	Potential Use	Starting Concentration Range (ppm)
Beverages (carbonated and non-carbonated)	Pineapple, tropical fruit, and mixed fruit flavors	1 - 10
Confectionery (hard candy, chewing gum)	Fruity fillings and coatings	5 - 20
Baked Goods (fillings, icings)	Fruit-flavored fillings and icings	10 - 30
Dairy Products (yogurt, ice cream)	Fruit preparations and flavor bases	5 - 15
Gelatins and Puddings	Fruit flavor enhancement	2 - 10

Note: These are suggested starting ranges and should be optimized based on the specific food matrix and desired flavor intensity.

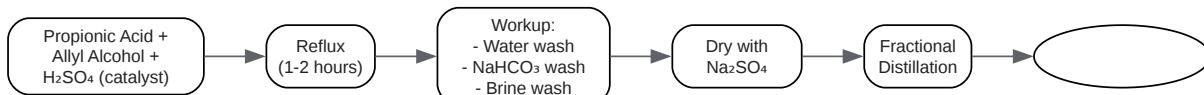
Experimental Protocols

Synthesis of Allyl Propionate via Fischer Esterification

This protocol describes a general laboratory-scale synthesis of **allyl propionate**.

Objective: To synthesize **allyl propionate** from propionic acid and allyl alcohol using an acid catalyst.

Materials:


- Propionic acid
- Allyl alcohol
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution

- Brine (saturated sodium chloride solution)
- Diethyl ether (or other suitable organic solvent)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- In a round-bottom flask, combine equimolar amounts of propionic acid and allyl alcohol.
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) while stirring.
- Assemble the reflux apparatus and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude **allyl propionate** by fractional distillation. Collect the fraction boiling at approximately 123-125 °C.

Diagram of Fischer Esterification Workflow:

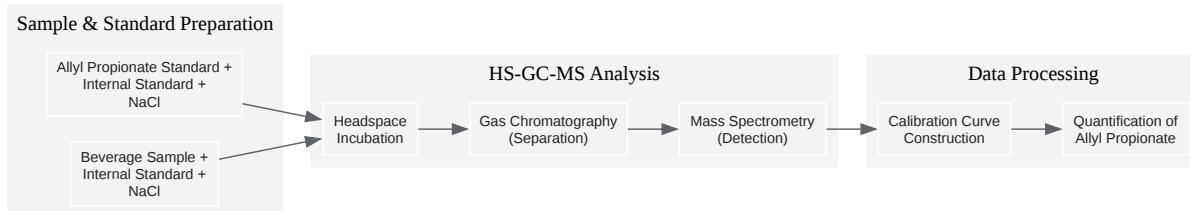
[Click to download full resolution via product page](#)

Caption: Fischer esterification workflow for **allyl propionate** synthesis.

Quantitative Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of **allyl propionate** in a liquid food matrix, such as a beverage.

Objective: To determine the concentration of **allyl propionate** in a beverage sample.


Materials and Equipment:

- Headspace autosampler
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- GC column suitable for volatile compounds (e.g., DB-5ms or equivalent)
- Headspace vials with septa and caps
- **Allyl propionate** standard
- Internal standard (e.g., ethyl butyrate or other suitable non-interfering compound)
- Sodium chloride
- Deionized water
- Sample beverage

Procedure:

- Standard Preparation: Prepare a stock solution of **allyl propionate** in ethanol. Create a series of calibration standards by spiking known amounts of the stock solution into deionized water or a model beverage matrix. Add a fixed concentration of the internal standard to each calibration standard.
- Sample Preparation: Pipette a known volume (e.g., 5 mL) of the beverage sample into a headspace vial. Add a precise amount of the internal standard solution. Add a saturating amount of sodium chloride (to increase the volatility of the analyte). Seal the vial immediately.
- Headspace GC-MS Analysis:
 - Equilibrate the vials in the headspace autosampler at a set temperature and time (e.g., 80°C for 15 minutes) to allow the volatile compounds to partition into the headspace.
 - Inject a specific volume of the headspace into the GC-MS system.
 - Use a suitable GC temperature program to separate the analytes.
 - Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification, using characteristic ions for **allyl propionate** and the internal standard.
- Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of **allyl propionate** to the peak area of the internal standard against the concentration of **allyl propionate** in the standards. Determine the concentration of **allyl propionate** in the beverage sample using the calibration curve.

Diagram of GC-MS Analysis Workflow:

[Click to download full resolution via product page](#)

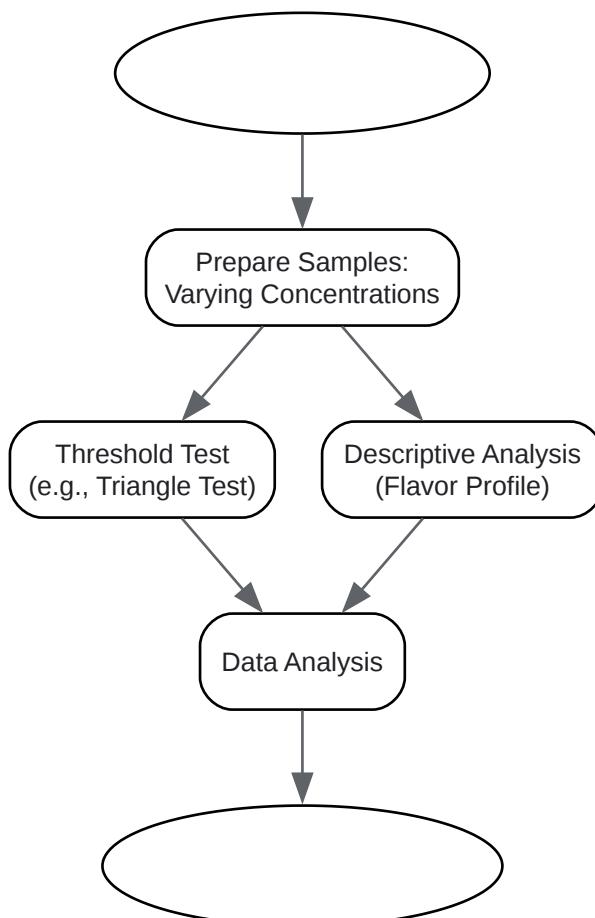
Caption: Workflow for quantitative analysis of **allyl propionate** by HS-GC-MS.

Sensory Evaluation Protocol

This protocol outlines a basic sensory evaluation to determine the flavor threshold and profile of **allyl propionate** in a simple matrix.

Objective: To assess the sensory characteristics of **allyl propionate**.

Materials:


- **Allyl propionate**
- Deionized water or a simple sugar solution (e.g., 5% sucrose)
- Sensory evaluation booths
- Glassware for sample presentation
- Trained sensory panelists (8-12)

Procedure:

- Sample Preparation: Prepare a series of solutions of **allyl propionate** in the chosen matrix at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 ppm).

- Triangle Test (Threshold Determination): Present panelists with three samples, two of which are the blank matrix and one contains a low concentration of **allyl propionate**. Ask panelists to identify the different sample. The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is the detection threshold.
- Descriptive Analysis (Flavor Profiling): Present panelists with a range of concentrations of **allyl propionate**. Ask them to describe the aroma and flavor attributes using a standardized lexicon (e.g., fruity, pineapple, pungent, chemical, etc.) and to rate the intensity of each attribute on a scale (e.g., 1-9).
- Data Analysis: Analyze the data from the triangle tests to determine the detection threshold. For the descriptive analysis, calculate the mean intensity ratings for each attribute at each concentration and create a flavor profile diagram.

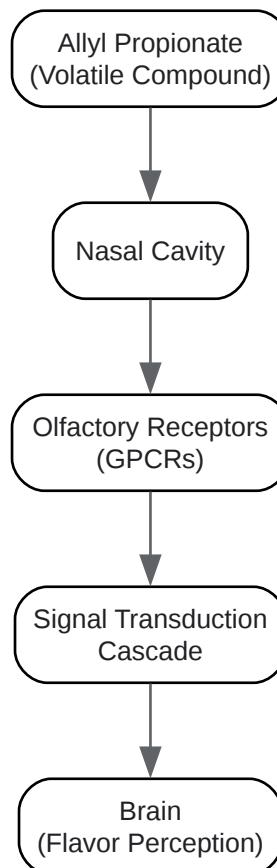
Diagram of Sensory Evaluation Logical Flow:

[Click to download full resolution via product page](#)

Caption: Logical flow for sensory evaluation of **allyl propionate**.

Stability Considerations

The stability of **allyl propionate** in food products can be influenced by factors such as pH, temperature, and the presence of enzymes.


- Hydrolysis: As an ester, **allyl propionate** can undergo hydrolysis, breaking down into propionic acid and allyl alcohol. This reaction is catalyzed by both acids and bases.^[7] Therefore, in highly acidic or alkaline food systems, the stability of **allyl propionate** may be compromised, especially when combined with heat treatment.
- Thermal Degradation: High temperatures used in food processing, such as pasteurization or baking, can potentially lead to the degradation of **allyl propionate**. A study on the thermal degradation of the structurally similar allyl isothiocyanate in an aqueous solution at 100°C showed the formation of various degradation products.^{[7][8][9]} While specific data for **allyl propionate** is limited, it is prudent to consider the potential for thermal degradation and to conduct stability studies under specific processing conditions. The encapsulation of propionic acid has been shown to reduce thermal volatilization, a technique that could potentially be applied to **allyl propionate**.^[10]

Flavor Perception

The perception of flavor is a complex process involving the interaction of volatile and non-volatile compounds with receptors in the oral and nasal cavities. The fruity and sweet notes of esters like **allyl propionate** are primarily detected by olfactory receptors in the nasal cavity. The overall flavor perception, however, is a multisensory experience.

The molecular mechanisms of taste for sweet, umami, and bitter are known to be mediated by G-protein coupled receptors (GPCRs).^{[3][11][12]} While the specific GPCRs responsible for the perception of fruity esters like **allyl propionate** are a subject of ongoing research, it is understood that a large family of olfactory receptors is responsible for detecting a vast array of volatile compounds.

Diagram of a Simplified Flavor Perception Pathway:

[Click to download full resolution via product page](#)

Caption: Simplified pathway of olfactory perception for a flavor compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 2. Allyl propionate | C6H10O2 | CID 61319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. femaflavor.org [femaflavor.org]
- 5. allyl propionate, 2408-20-0 [thegoodsentscompany.com]

- 6. researchgate.net [researchgate.net]
- 7. [PDF] Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. | Semantic Scholar [semanticscholar.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encapsulation of propionic acid within the aqueous phase of water-in-oil emulsions: reduced thermal volatilization and enhanced gastrointestinal stability - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. chimia.ch [chimia.ch]
- 12. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Allyl Propionate: A Versatile Flavoring Agent in Food Science Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584478#allyl-propionate-as-a-flavoring-agent-in-food-science-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com